5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring with a carboxylic acid group at the 2-position, a methyl group at the 5-position, and a keto group at the 6-position
Mechanism of Action
Target of Action
The primary target of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Mode of Action
This compound acts as an effective inhibitor of the hUP1 enzyme . By inhibiting this enzyme, the compound controls the cellular concentration of Urd .
Biochemical Pathways
The compound’s action on the hUP1 enzyme affects the biochemical pathways involving Urd. As Urd is a natural pyrimidine nucleoside, it participates in cellular processes like RNA synthesis .
Result of Action
The compound’s action results in a decrease in the proliferation of HepG2 cells, primarily through cell cycle arrest and senescence . It increases the intracellular level of Urd and maintains a decrease in cell proliferation during chronic treatment .
Action Environment
Biochemical Analysis
Biochemical Properties
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is known to interact with various enzymes and proteins. It has been identified as a potent inhibitor of the human uridine phosphorylase-1 (hUP1) enzyme . This enzyme plays a crucial role in controlling the cellular concentration of uridine (Urd), a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to reduce the proliferation of HepG2 cells, a human liver cancer cell line . This reduction in cell proliferation is mainly achieved through cell cycle arrest and senescence . The compound also increases the levels of intracellular Urd .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As a potent inhibitor of hUP1, it controls the cellular concentration of Urd . This control over Urd levels can influence various cellular processes, including RNA synthesis .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s ability to reduce HepG2 cell proliferation is maintained during chronic treatment .
Metabolic Pathways
This compound is involved in the metabolic pathway of uridine, as it is a potent inhibitor of the hUP1 enzyme that controls the cellular concentration of Urd .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-aminocrotonic acid with acetoacetic ester in the presence of a base can lead to the formation of the desired dihydropyridine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Similar structure but with a methyl group at the 1-position instead of the 5-position.
Methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate: Contains a bromine atom at the 5-position instead of a methyl group.
Uniqueness
5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-6-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-3-5(7(10)11)8-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNYEHQYYKGFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556367 |
Source
|
Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115185-79-0 |
Source
|
Record name | 5-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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